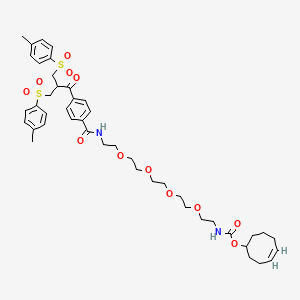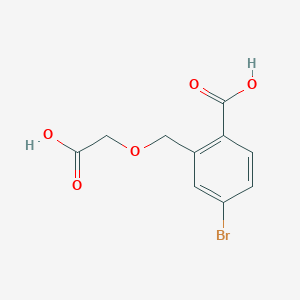
3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile: is an organic compound characterized by the presence of a bromo group, a methoxy group, and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile typically involves the bromination of 4-methoxyacetophenone followed by a reaction with a nitrile compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromo group in 3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Condensation Reactions: The nitrile group can engage in condensation reactions with various nucleophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its structural features make it a candidate for designing inhibitors or modulators of enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Bromo-4-methoxyacetophenone: Shares the bromo and methoxy groups but lacks the nitrile group.
2-Bromo-4-methoxyphenylacetic acid: Contains a carboxylic acid group instead of the nitrile group.
Uniqueness: 3-(2-Bromo-4-methoxyphenyl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the nitrile group distinguishes it from other similar compounds, providing additional synthetic versatility and biological activity.
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
3-(2-bromo-4-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Clave InChI |
FBZBNQACPNHZAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)
![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)


![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)









